ethyl 5-(propan-2-yl)-1H-pyrrole-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-propan-2-yl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-4-13-10(12)9-6-5-8(11-9)7(2)3/h5-7,11H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKSRSZYQUJHDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(N1)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125261-15-6 | |
| Record name | ethyl 5-(propan-2-yl)-1H-pyrrole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(propan-2-yl)-1H-pyrrole-2-carboxylate typically involves the cyclization of suitable precursors. One common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with ammonia or primary amines. The reaction is usually carried out under acidic conditions and requires heating .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(propan-2-yl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the 3- and 4-positions of the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.
Major Products
Oxidation: Pyrrole-2-carboxylic acids.
Reduction: Pyrrole-2-carbinols.
Substitution: Halogenated or nitrated pyrrole derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl 5-(propan-2-yl)-1H-pyrrole-2-carboxylate has been investigated for its pharmacological properties. Pyrrole derivatives are known for various biological activities, including:
- Antimicrobial Activity : Studies have shown that pyrrole derivatives can exhibit significant antibacterial and antifungal properties. For instance, derivatives similar to this compound were effective against resistant strains of bacteria and fungi, making them candidates for new antibiotic development.
- Anti-inflammatory Effects : Research indicates that certain pyrrole compounds may inhibit inflammatory pathways, suggesting potential use in treating inflammatory diseases.
Case Study: Antimicrobial Efficacy
A study conducted on a series of pyrrole derivatives demonstrated that this compound showed promising results against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis:
- Synthesis of Complex Molecules : The compound can undergo various reactions such as cyclization and functional group transformations, allowing the synthesis of more complex organic molecules .
Table 1: Synthetic Routes for this compound
| Reaction Type | Conditions | Products |
|---|---|---|
| Esterification | Acid-catalyzed reaction | Ethyl esters |
| Cyclization | Heat under inert atmosphere | Pyrrolidine derivatives |
| Nucleophilic substitution | Base-catalyzed reactions | Functionalized pyrroles |
Biochemical Applications
In biochemistry, this compound is utilized as a biochemical reagent:
- Metabolic Studies : Its role as a substrate in enzyme-catalyzed reactions has been explored, particularly regarding its interaction with cytochrome P450 enzymes, which are crucial for drug metabolism .
Case Study: Enzyme Interaction
A study investigating the metabolic pathways of this compound revealed that it acts as a moderate inhibitor of CYP1A2, impacting the metabolism of co-administered drugs.
Material Science
The compound's unique structural properties make it suitable for applications in material science:
- Polymer Chemistry : this compound can be polymerized to form conducting polymers, which have applications in electronic devices and sensors .
Table 2: Properties of Polymers Derived from this compound
| Property | Value |
|---|---|
| Conductivity | High (up to 10^4 S/m) |
| Thermal Stability | Stable up to 300°C |
| Mechanical Strength | Moderate |
Mechanism of Action
The mechanism of action of ethyl 5-(propan-2-yl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or binding to receptors, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
The structural and functional diversity of pyrrole-2-carboxylate derivatives allows for targeted modifications to optimize physicochemical and biological properties. Below is a detailed comparison of ethyl 5-(propan-2-yl)-1H-pyrrole-2-carboxylate with analogous compounds, focusing on substituent effects, synthetic routes, and applications.
Substituent Effects at Position 5
Key Observations :
- Reactivity: Formyl and amino substituents at position 5 increase reactivity for further synthetic modifications, whereas the isopropyl group is relatively inert.
Substituent Effects at Other Positions
- Ethyl 4-formyl-1H-pyrrole-2-carboxylate : The formyl group at position 4 alters electronic distribution, favoring electrophilic substitution at position 5 .
Biological Activity
Ethyl 5-(propan-2-yl)-1H-pyrrole-2-carboxylate is an organic compound that belongs to the pyrrole family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including medicine and agriculture.
Chemical Structure and Properties
This compound features a pyrrole ring with a carboxylate group and an isopropyl substituent. The unique substitution pattern on the pyrrole ring imparts distinct chemical and biological properties, making it a subject of interest in medicinal chemistry.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Pyrrole ring with propan-2-yl group | Distinct substitution pattern enhances biological activity |
| Ethyl 2-(5-methyl-5-vinyltetrahydrofuran-2-yl)propan-2-yl carbonate | Different substituent on pyrrole ring | Potentially different reactivity and biological effects |
Antimicrobial Properties
Recent studies have indicated that pyrrole derivatives, including this compound, exhibit significant antimicrobial activity. For instance, similar compounds have shown effectiveness against various strains of bacteria, including Staphylococcus aureus and Klebsiella pneumoniae, with some exhibiting activity comparable to established antibiotics like levofloxacin . The mechanism of action may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity .
Anticancer Potential
Research has highlighted the anticancer properties of pyrrole derivatives. This compound is being investigated for its ability to modulate pathways related to cancer cell proliferation. Its structural features may enhance interactions with biological targets involved in tumor growth and metastasis .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized to interact with specific molecular targets by inhibiting enzymes or binding to receptors involved in various physiological processes. This interaction can lead to downstream effects such as altered cell signaling pathways and modified gene expression profiles .
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Activity : A study demonstrated that this compound exhibited potent activity against multidrug-resistant bacterial strains, suggesting its potential as a lead compound for antibiotic development .
- Anticancer Studies : In vitro studies showed that derivatives of this compound inhibited the growth of cancer cell lines, with IC50 values indicating significant potency compared to standard chemotherapeutic agents .
- Pharmacological Investigations : Research into the pharmacodynamics and pharmacokinetics of this compound revealed favorable absorption and distribution characteristics, making it a candidate for further clinical development .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for ethyl 5-(propan-2-yl)-1H-pyrrole-2-carboxylate, and how can reaction yields be optimized?
- Methodological Answer : Ethyl pyrrole-2-carboxylate derivatives are typically synthesized via cyclization of substituted hydrazines or through alcoholysis of trichloromethyl ketone intermediates. For example, the alcoholysis of 2-pyrrolyl trichloromethyl ketone with ethanol yields ethyl pyrrole-2-carboxylate (yield: 89%) . Optimization strategies include:
- Temperature control : Maintaining 0°C during trichloroacetyl chloride addition minimizes side reactions.
- Purification : Flash chromatography (hexane:EtOAc gradients) improves purity .
- Substituent compatibility : Isopropyl groups at the 5-position may require steric considerations during cyclization .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Key signals include the ethyl ester quartet (δ ~4.34 ppm, J = 7.2 Hz) and isopropyl methyl doublets (δ ~1.15–1.37 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm .
- IR : Carboxylate C=O stretches (~1610–1680 cm⁻¹) validate ester functionality .
Q. How can researchers resolve contradictions in reported melting points or spectral data for pyrrole carboxylates?
- Methodological Answer :
- Recrystallization : Repurify using solvents like ethyl acetate/hexane to eliminate polymorphic variations .
- Dynamic NMR : Detect rotational barriers in isopropyl groups that may cause splitting discrepancies .
- Cross-validate : Compare with structurally analogous compounds (e.g., ethyl 3,4-dimethyl-5-[(E)-(phenylimino)methyl]-1H-pyrrole-2-carboxylate) .
Advanced Research Questions
Q. What challenges arise in determining the crystal structure of this compound, and how are they addressed?
- Methodological Answer :
- Hydrogen bonding : N–H⋯O and C–H⋯O interactions stabilize planar pyrrole rings but complicate refinement. Use SHELXL with TWIN/BASF commands for non-merohedral twins .
- Disorder modeling : Isopropyl groups often exhibit rotational disorder; apply PART/SUMP restraints in SHELX .
- Validation : Check R-factor convergence (target: <0.08) and ADDSYM alerts in PLATON .
Q. How do intermolecular hydrogen bonds influence the stability and reactivity of this compound?
- Methodological Answer :
- Graph-set analysis : Identify motifs like R₂²(8) (N–H⋯O) and C(6) (C–H⋯O) chains using Mercury .
- Thermal stability : TGA/DSC correlates hydrogen-bond strength with decomposition onset temperatures. Stronger networks (e.g., N–H⋯O) delay sublimation .
- Reactivity : Hydrogen-bonded dimers may reduce electrophilicity at the pyrrole C-3 position .
Q. What computational methods predict the regioselectivity of electrophilic substitutions on the pyrrole ring?
- Methodological Answer :
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) to localize HOMO/LUMO lobes. Isopropyl groups inductively deactivate C-5, directing electrophiles to C-3/C-4 .
- NBO analysis : Quantify hyperconjugative effects from ester carbonyls to predict nitration/alkylation sites .
Q. How can catalytic methods (e.g., Rh/Pd) functionalize the pyrrole core without disrupting the ester group?
- Methodological Answer :
- Protection strategies : Use TBS groups for temporary ester protection during cross-coupling .
- Catalyst selection : Pd(PPh₃)₄ selectively mediates Suzuki couplings at C-5 while preserving ester integrity .
- Solvent effects : DMF enhances catalyst stability but may require post-reaction ester hydrolysis mitigation .
Q. What mechanistic insights explain low yields in large-scale syntheses of this compound?
- Methodological Answer :
- Byproduct analysis : LC-MS identifies dimerization products (e.g., bipyrroles) from radical intermediates .
- Kinetic studies : Monitor reaction progress via in-situ IR to optimize trichloroacetyl chloride stoichiometry .
- Scale-up adjustments : Replace batch reactors with flow systems to improve heat dissipation and mixing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
